

Serabelisib: A Technical Overview of its PI3K Alpha Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib, also known as TAK-117, INK-1117, and MLN-1117, is a potent and orally bioavailable small molecule inhibitor that selectively targets the alpha isoform of the phosphoinositide 3-kinase (PI3Kα) enzyme.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2] By specifically targeting PI3Kα, **Serabelisib** aims to offer a more targeted therapeutic approach with potentially greater efficacy and reduced toxicity compared to pan-PI3K inhibitors.[2] This technical guide provides an in-depth overview of the selectivity profile of **Serabelisib**, including quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows.

Biochemical Selectivity Profile

Serabelisib demonstrates high potency against PI3K α and significant selectivity over other Class I PI3K isoforms (β , γ , and δ) and the mammalian target of rapamycin (mTOR). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: In Vitro Inhibitory Activity of Serabelisib against Class I PI3Ks and mTOR



Target	IC50 (nM)	Fold Selectivity vs. Pl3Kα
ΡΙ3Κα	15 - 21	1
РІЗКβ	4500	~214 - 300
РІЗКу	1900	~90 - 127
ΡΙ3Κδ	13900	~662 - 927
mTOR	>1000	>47

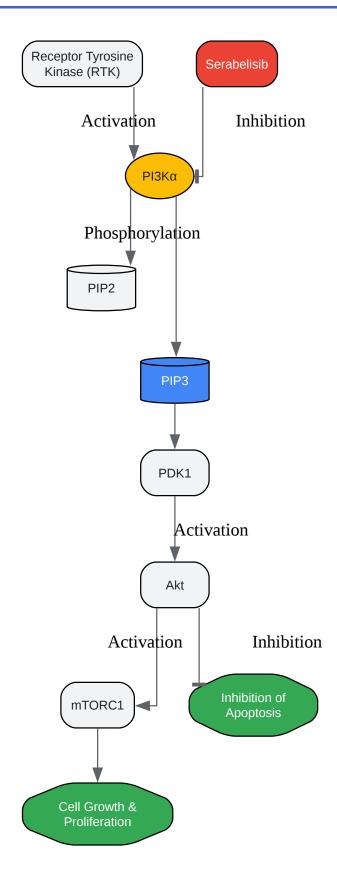
Data compiled from multiple sources indicating a potent and selective inhibition of PI3K α .[1][3] [4] The IC50 for PI3K α is reported as 21 nM[1] and 15 nM.[4] The >100-fold selectivity against other Class I PI3K isoforms is a consistently reported finding.[1][4]

While comprehensive data from a broad kinome scan against a wide panel of protein kinases is not publicly available, reports consistently state that **Serabelisib** exhibits a high degree of selectivity against many other kinases.[1]

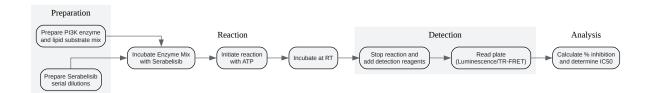
Signaling Pathway Context

Serabelisib exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

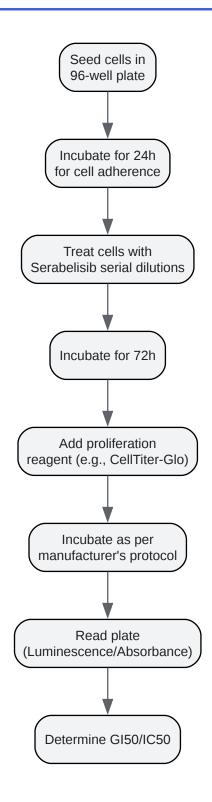












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References

- 1. selleck.co.jp [selleck.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
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